molecular formula C16H13F4N5O B2452952 1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034458-16-5

1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

カタログ番号 B2452952
CAS番号: 2034458-16-5
分子量: 367.308
InChIキー: QSZVZSZXUYVZMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13F4N5O and its molecular weight is 367.308. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuropeptide S Antagonist Activity

Research has shown that compounds with urea functionalities, particularly those with benzyl urea and fluorobenzyl groups, exhibit potent antagonist activity against Neuropeptide S (NPS). These findings were part of a study exploring the structural features critical for NPS antagonist activity, demonstrating the importance of the urea functionality at the 7-position for potent antagonist activity. The study provides insight into the structural-activity relationships (SARs) necessary for designing effective NPS antagonists (Zhang et al., 2008).

Anticancer Activity

Modifications of compounds similar to "1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea" have shown significant anticancer effects. In particular, replacing the acetamide group with an alkylurea moiety in certain compounds has resulted in potent antiproliferative activities against various human cancer cell lines, while also demonstrating lower acute oral toxicity. These modifications suggest potential for these compounds as effective anticancer agents with reduced side effects (Wang et al., 2015).

Anticonvulsant Activity

The fluorobenzyl and triazolo[4,5-c]pyridine moieties have been associated with anticonvulsant activity. Compounds incorporating these groups have been tested for their efficacy against maximal electroshock-induced seizures in rodents, showing promising results. This suggests the potential of such compounds in the treatment of seizure disorders, indicating a specific pathway for further research in developing new anticonvulsant drugs (Kelley et al., 1995).

Tubulin Inhibition Mechanism in Cancer Therapy

The study of compounds with [1,2,4]triazolo[1,5-a]pyrimidine structures has unveiled a unique mechanism of action in cancer therapy. These compounds have been found to promote tubulin polymerization in vitro, a mechanism distinct from that of paclitaxel, by not competing for binding. Instead, they inhibit the binding of vincas to tubulin, offering a novel pathway for overcoming resistance in cancer treatment (Zhang et al., 2007).

Prostate-Specific Membrane Antigen (PSMA) Imaging

Compounds designed for PSMA imaging in prostate cancer have shown promise, suggesting the potential use of structurally similar compounds for diagnostic purposes. The development and evaluation of such compounds in vivo highlight their viability as imaging agents for tissues expressing PSMA, with implications for improving the detection and management of prostate cancer (Chen et al., 2011).

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N5O/c17-11-4-1-3-10(7-11)8-21-15(26)22-9-13-23-24-14-12(16(18,19)20)5-2-6-25(13)14/h1-7H,8-9H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVZSZXUYVZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。